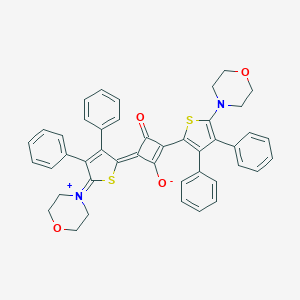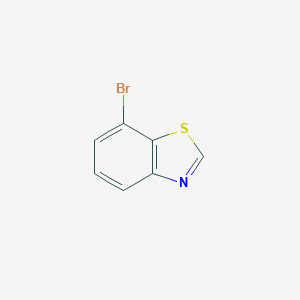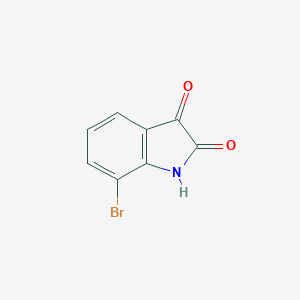
Dds-PGE1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dds-PGE1 is a synthetic analog of prostaglandin E1 that has been widely studied for its potential therapeutic applications. Its unique chemical structure and properties make it an attractive candidate for various biomedical applications.
科学的研究の応用
Dds-PGE1 has been studied extensively for its potential therapeutic applications in various biomedical fields. It has been shown to have anti-inflammatory, anti-thrombotic, and vasodilatory effects, making it a promising candidate for the treatment of cardiovascular diseases, such as ischemic heart disease and peripheral arterial disease. Dds-PGE1 has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
作用機序
Dds-PGE1 exerts its pharmacological effects by binding to and activating the prostaglandin E1 receptor (EP1). This receptor is expressed on various cell types, including vascular smooth muscle cells and platelets. Activation of EP1 leads to the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the observed pharmacological effects of Dds-PGE1.
生化学的および生理学的効果
Dds-PGE1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce leukocyte adhesion to endothelial cells, and induce vasodilation. These effects are mediated through the activation of the EP1 receptor and subsequent production of cAMP. Dds-PGE1 has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the main advantages of Dds-PGE1 is its water solubility, which makes it easy to work with in laboratory experiments. It is also relatively stable and can be stored at room temperature for extended periods of time. However, one limitation of Dds-PGE1 is its relatively low bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, the synthesis of Dds-PGE1 can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of Dds-PGE1. One area of interest is its potential use in the treatment of cardiovascular diseases, such as ischemic heart disease and peripheral arterial disease. Further studies are needed to determine the optimal dosing and delivery methods for these applications. Additionally, Dds-PGE1 may have potential as an anti-cancer agent, and further studies are needed to explore this possibility. Finally, the development of new synthetic analogs of Dds-PGE1 may lead to improved pharmacological properties and increased therapeutic potential.
In conclusion, Dds-PGE1 is a synthetic analog of prostaglandin E1 that has been studied extensively for its potential therapeutic applications. Its unique chemical structure and properties make it an attractive candidate for various biomedical applications. Further studies are needed to determine its optimal dosing, delivery methods, and potential therapeutic uses.
合成法
The synthesis of Dds-PGE1 involves the addition of a dodecyl succinic anhydride (DDSA) group to the hydroxyl group of prostaglandin E1. This reaction is typically carried out using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a water-soluble prodrug that can be easily modified for various applications.
特性
CAS番号 |
127760-15-0 |
|---|---|
製品名 |
Dds-PGE1 |
分子式 |
C21H38O4Si |
分子量 |
382.6 g/mol |
IUPAC名 |
3-[3-[(1R,2R)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propyl-dimethylsilyl]propanoic acid |
InChI |
InChI=1S/C21H38O4Si/c1-4-5-6-8-18(22)12-10-17-11-13-20(23)19(17)9-7-15-26(2,3)16-14-21(24)25/h10,12,17-19,22H,4-9,11,13-16H2,1-3H3,(H,24,25)/b12-10+/t17-,18+,19+/m0/s1 |
InChIキー |
BOKZZVDUBAMYKD-XNJFDJPCSA-N |
異性体SMILES |
CCCCC[C@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCC[Si](C)(C)CCC(=O)O)O |
SMILES |
CCCCCC(C=CC1CCC(=O)C1CCC[Si](C)(C)CCC(=O)O)O |
正規SMILES |
CCCCCC(C=CC1CCC(=O)C1CCC[Si](C)(C)CCC(=O)O)O |
同義語 |
11-deoxy-4,4-dimethyl-4-sila-PGE1 11-deoxy-4,4-dimethyl-4-silaprostaglandin E1 DDS-PGE1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



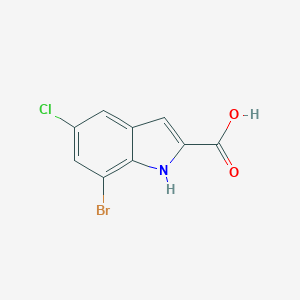
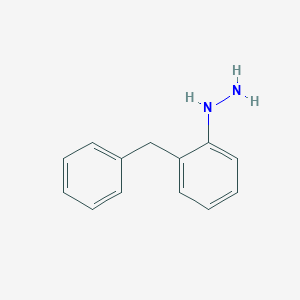
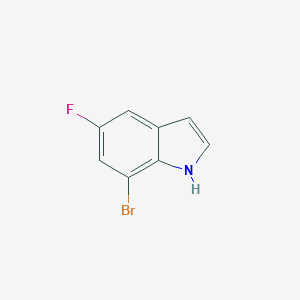
![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)
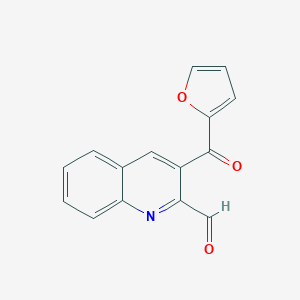

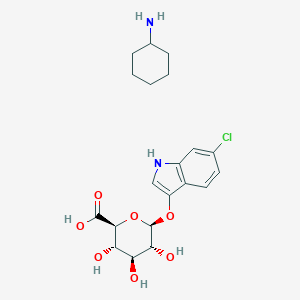
![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)
